1,2,7-Trichloronaphthalene

Description

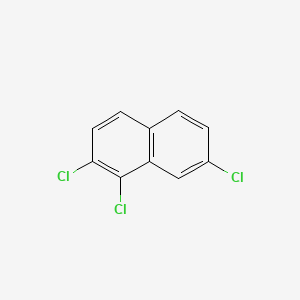

Structure

3D Structure

Properties

IUPAC Name |

1,2,7-trichloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYUVUXSJZJCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204260 | |

| Record name | 1,2,7-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-34-8 | |

| Record name | Naphthalene, 1,2,7-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,7-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,7-Trichloronaphthalene: Properties, Synthesis, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,7-trichloronaphthalene, a member of the polychlorinated naphthalene (PCN) family. This document details its chemical identity, physicochemical properties, and available toxicological information. It also outlines general experimental protocols for the synthesis and analysis of trichloronaphthalene isomers and discusses the key signaling pathway—the Aryl Hydrocarbon Receptor (AhR) pathway—through which PCNs often exert their biological effects. This guide is intended to be a valuable resource for professionals in research, and drug development who may encounter or study this class of compounds.

Introduction

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds that have seen wide industrial use in the past, valued for their chemical stability and insulating properties. However, their persistence in the environment and potential for toxic effects have led to a decline in their production and use.[1] Trichloronaphthalenes, a subgroup of PCNs, exist as various isomers, each with unique properties and toxicological profiles. This guide focuses specifically on the this compound isomer.

Chemical Identity and Physicochemical Properties

The fundamental identification and known physical and chemical characteristics of this compound are summarized below. It is important to note that while data for this specific isomer is limited, properties of other trichloronaphthalene isomers are included for comparative context.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1,3,7-Trichloronaphthalene[1] | 1,6,7-Trichloronaphthalene[2] | 1,4,5-Trichloronaphthalene[3] |

| CAS Number | 55720-34-8[4][5] | 55720-37-1 | 55720-39-3 | 2437-55-0 |

| Molecular Formula | C₁₀H₅Cl₃ | C₁₀H₅Cl₃ | C₁₀H₅Cl₃ | C₁₀H₅Cl₃ |

| Molecular Weight | 231.51 g/mol | 231.51 g/mol | 231.51 g/mol | 231.51 g/mol |

| Melting Point | 88 °C[6] | 113 °C | Not Available | Not Available |

| Boiling Point | Not Available | 309.3 °C at 760 mmHg | 322.3 °C at 760 mmHg | 327.8 °C at 760 mmHg |

| Density | Not Available | 1.452 g/cm³ | 1.452 g/cm³ | 1.452 g/cm³ |

| Water Solubility | Insoluble (general for trichloronaphthalenes)[4] | Not Available | Not Available | Not Available |

| Vapor Pressure | < 1 mmHg at 20°C (general for trichloronaphthalenes)[4] | Not Available | 0.00053 mmHg at 25°C | 0.000377 mmHg at 25°C |

Experimental Protocols

Synthesis of Trichloronaphthalenes

The synthesis of specific trichloronaphthalene isomers is typically achieved through the direct chlorination of naphthalene in the presence of a catalyst. The degree of chlorination and the resulting isomer distribution are influenced by reaction conditions such as temperature, reaction time, and the catalyst used. A general laboratory-scale procedure is outlined below.

Objective: To synthesize a mixture of trichloronaphthalenes from which the 1,2,7-isomer can be isolated.

Materials:

-

Naphthalene

-

Chlorine gas (Cl₂)

-

Anhydrous ferric chloride (FeCl₃) or another suitable Lewis acid catalyst

-

An appropriate inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

Sodium sulfite solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for gas dispersion, heating, and reflux

Methodology:

-

Reaction Setup: A solution of naphthalene in the chosen inert solvent is placed in a reaction vessel equipped with a stirrer, a gas inlet tube, a reflux condenser, and a heating mantle.

-

Catalyst Addition: A catalytic amount of anhydrous ferric chloride is added to the naphthalene solution.

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at an elevated temperature to facilitate the reaction. The progress of the reaction can be monitored by techniques such as gas chromatography to observe the formation of different chlorinated naphthalene congeners.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorine is removed by purging with an inert gas or by washing with a sodium sulfite solution.

-

Purification: The organic layer is separated, washed with water, and dried over an anhydrous drying agent. The solvent is then removed under reduced pressure to yield a crude mixture of chlorinated naphthalenes.

-

Isomer Separation: The separation of the desired this compound isomer from the product mixture requires advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) or preparative gas chromatography, due to the similar physical properties of the different isomers.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of PCNs in various matrices.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph (GC) with a capillary column suitable for separating persistent organic pollutants (e.g., DB-5ms or equivalent).

-

Mass spectrometer (MS) detector (e.g., single quadrupole or triple quadrupole).

-

Autosampler and data acquisition system.

Methodology:

-

Sample Preparation: The sample containing the analyte is extracted with a suitable organic solvent (e.g., hexane or dichloromethane). The extract is then concentrated and may require a clean-up step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with materials like silica gel or Florisil.

-

Instrumental Analysis:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the GC oven is programmed to increase over time, which allows for the separation of the different components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Detection: As the separated components exit the GC column, they enter the mass spectrometer. In the MS, the molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

-

Data Analysis: The resulting mass spectrum for each separated component provides a unique fragmentation pattern that can be used for identification by comparison to a spectral library or a certified reference standard of this compound. Quantification is typically performed using an internal standard method.[7][8]

Toxicological Profile and Biological Activity

The toxicological effects of many individual PCN isomers have not been extensively studied. However, the class of compounds is known for its potential to cause adverse health effects, with the liver being a primary target organ.[9][10]

General Toxicity of Trichloronaphthalenes

Occupational exposure to mixtures of chlorinated naphthalenes has been associated with a range of health problems, including chloracne (a severe skin condition) and liver damage.[9] Animal studies with various PCN mixtures have shown effects such as mortality, liver damage, and kidney degeneration at high doses.[9] The toxicity of PCNs generally increases with the degree of chlorination.[11]

Interaction with the Aryl Hydrocarbon Receptor (AhR)

A key mechanism through which many planar aromatic hydrocarbons, including some PCNs, exert their toxic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[12]

The binding of a ligand, such as a dioxin-like PCN, to the AhR initiates a signaling cascade that can lead to a range of cellular responses, some of which can be toxic. The sustained activation of the AhR pathway is associated with many of the toxic effects observed for dioxins and related compounds.

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Caption: General Workflow for GC-MS Analysis of this compound.

Conclusion

This compound is a specific isomer within the broader class of polychlorinated naphthalenes. While detailed physicochemical and toxicological data for this particular compound are not abundant in publicly accessible literature, the general understanding of PCNs provides a framework for its likely properties and biological activities. It is a persistent organic pollutant with the potential for bioaccumulation and toxicity, likely mediated, at least in part, through the Aryl Hydrocarbon Receptor signaling pathway. Further research is warranted to fully characterize the specific properties and health risks associated with this compound. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

- 1. 1,3,7-Trichloronaphthalene | 55720-37-1 | FT28415 [biosynth.com]

- 2. Cas 55720-39-3,1,6,7-TRICHLORONAPHTHALENE | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 55720-34-8 [chemicalbook.com]

- 5. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 10. epa.gov [epa.gov]

- 11. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 12. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Sources of 1,2,7-Trichloronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental sources of 1,2,7-trichloronaphthalene, a specific congener of the polychlorinated naphthalene (PCN) group of compounds. Historically, PCNs were utilized in a variety of industrial applications, leading to their environmental release. Presently, the primary sources of trichloronaphthalenes are unintentional, originating from thermal and industrial processes. This document summarizes the known origins of these compounds, presents a framework for their quantitative analysis, and details generalized experimental protocols for their detection in environmental matrices. Due to a scarcity of publicly available data specifically for the this compound isomer, this guide draws upon information for trichloronaphthalenes and the broader class of PCNs to provide a thorough understanding of their environmental provenance and analysis.

Introduction to Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes (PCNs) are a group of 75 congeners based on the naphthalene molecule, where one to eight hydrogen atoms are replaced by chlorine atoms. Commercial PCN products, such as the Halowax series, are typically mixtures of multiple congeners.[1][2] These mixtures were historically used in applications requiring chemical stability and inertness, including cable insulation, wood preservation, capacitors, and as additives in engine oils.[3] However, due to their persistence in the environment and potential for toxic effects, the production of most commercial PCN mixtures was phased out in the 1970s and 1980s.[3]

Environmental Sources of Trichloronaphthalenes

The environmental sources of trichloronaphthalenes, including the 1,2,7- isomer, can be categorized into historical uses and current, unintentional formation.

Historical Industrial Uses

Commercial mixtures of PCNs containing trichloronaphthalenes were used in various industrial applications. While specific data on the congener composition of these mixtures is often incomplete, it is understood that trichloronaphthalenes were components of some Halowax formulations.[2] The disposal of products containing these mixtures in landfills is a potential ongoing source of environmental contamination.[4]

Unintentional Formation in Industrial and Thermal Processes

Currently, the primary route of trichloronaphthalene release into the environment is through unintentional formation as byproducts of industrial and thermal processes. These include:

-

Waste Incineration: The combustion of municipal and industrial waste can lead to the formation of a wide range of PCN congeners, including trichloronaphthalenes.[5]

-

Metallurgical Processes: Some metallurgical operations have been identified as potential sources of PCNs.

-

Byproducts of Chemical Manufacturing: Trichloronaphthalenes can be formed as unintentional byproducts in the manufacturing of other chlorinated compounds. They have also been found as contaminants in commercial polychlorinated biphenyl (PCB) mixtures.[4]

-

Combustion of Fossil Fuels: Coal-fired boilers have been identified as a source of trichloronaphthalenes.

Quantitative Data on this compound in Environmental Matrices

A comprehensive search of available scientific literature and environmental databases did not yield specific quantitative data for the concentration of this compound in environmental matrices such as soil, water, air, or sediment. Research has predominantly focused on the analysis of total PCNs or a limited number of the most toxic congeners. The table below is presented as a template to guide future research and data presentation. The hypothetical values are based on typical detection limits for the broader class of PCNs.

| Environmental Matrix | Sample Location | Hypothetical Concentration Range (ng/g dry weight) | Analytical Method | Reference |

| Soil | Industrial Site | < 0.1 - 5.0 | GC-MS/MS | [Hypothetical] |

| Sediment | Urban River | < 0.05 - 2.5 | HRGC-HRMS | [Hypothetical] |

| Air | Urban Area | < 0.01 - 0.5 (ng/m³) | GC-MS | [Hypothetical] |

| Water | Industrial Effluent | < 0.1 - 10.0 (ng/L) | LLE-GC-MS | [Hypothetical] |

Note: The values presented in this table are for illustrative purposes only and are not based on actual measurements of this compound.

Experimental Protocols for the Analysis of this compound

The following is a generalized experimental protocol for the analysis of trichloronaphthalenes in environmental solid matrices (e.g., soil, sediment), based on established methods for PCNs.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect samples in pre-cleaned glass containers and store at 4°C until analysis.

-

Drying and Homogenization: Air-dry the sample to a constant weight and sieve to remove large debris. Homogenize the sample by grinding.

-

Surrogate Spiking: Spike a known amount of a labeled internal standard (e.g., ¹³C-labeled PCN) into the sample to monitor extraction efficiency and analytical recovery.

-

Extraction:

-

Soxhlet Extraction: Place approximately 10-20 g of the dried, homogenized sample into a Soxhlet thimble and extract with a suitable solvent (e.g., a mixture of hexane and dichloromethane) for 16-24 hours.

-

Pressurized Liquid Extraction (PLE): A more rapid alternative to Soxhlet, using elevated temperature and pressure to extract the sample with a smaller volume of solvent.

-

Extract Cleanup

The crude extract will contain co-extracted interfering compounds that must be removed prior to instrumental analysis.

-

Sulfur Removal: If elemental sulfur is present (common in sediments), it can be removed by passing the extract through a column of activated copper granules.

-

Multi-layer Silica Gel Chromatography:

-

Prepare a chromatography column packed with layers of neutral, acidic, and basic silica gel, with a top layer of anhydrous sodium sulfate to remove any residual water.

-

Apply the concentrated extract to the top of the column.

-

Elute with a non-polar solvent (e.g., hexane) to separate the PCNs from more polar interferences.

-

-

Florisil or Alumina Chromatography: For further cleanup, the eluate from the silica gel column can be passed through a Florisil or alumina column to remove remaining interferences.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrument: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS) is preferred for its high sensitivity and selectivity for congener-specific analysis. A triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode can also provide excellent results.[6][7]

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of PCN congeners.

-

Injection: A splitless injection of 1-2 µL of the final extract is performed.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve separation of the different PCN congeners. A typical program might start at 100°C, ramp to 200°C at 15°C/min, and then ramp to 300°C at 5°C/min, holding for 10 minutes.

-

Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode. For HRMS, selected ion monitoring (SIM) of the two most abundant ions in the molecular ion cluster for trichloronaphthalenes is used for detection and quantification. For MS/MS, specific precursor-to-product ion transitions are monitored.

-

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated using certified analytical standards of this compound. The concentration of the analyte in the sample is calculated by comparing its response to the response of the internal standard.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,7-Trichloronaphthalene | 55720-37-1 | Benchchem [benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Historical Industrial Applications of Polychlorinated Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical industrial uses of polychlorinated naphthalenes (PCNs), a class of synthetic aromatic compounds that saw widespread use throughout the 20th century. This document provides a comprehensive overview of their production, applications, and the physicochemical properties that made them commercially valuable. It also delves into the analytical methodologies used for their detection and the primary toxicological pathway associated with their adverse health effects.

Introduction to Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes (PCNs) are a group of 75 congeners, consisting of a naphthalene molecule with one to eight chlorine atoms. First commercially produced around 1910, these compounds were valued for their chemical inertness, thermal stability, low flammability, and excellent electrical insulating properties.[1] Depending on the degree of chlorination, their physical state ranges from oily liquids to waxy or crystalline solids. Commercial production of PCNs largely ceased in the late 1970s and early 1980s due to concerns about their toxicity and environmental persistence.

Major trade names for PCN products included Halowax (United States), Nibren Waxes (Germany), Seekay Waxes (United Kingdom), Clonacire (France), and Cerifal (Italy).

Historical Industrial Applications

The unique properties of PCNs led to their use in a wide array of industrial applications:

-

Electrical Industry: The primary application of PCNs was in the electrical industry, where their high dielectric strength and resistance to heat and fire made them ideal for use as insulating materials for cables and wires, as well as dielectrics in capacitors.[1][2][3] The higher chlorinated PCN mixtures were predominantly used for these purposes.

-

Wood Preservation: PCNs were employed as wood preservatives to protect against fungi, insects, and moisture.[2][3]

-

Engine Oil Additives: Lower chlorinated PCN mixtures were used as additives in engine oils and other lubricants to enhance their performance and stability under high temperatures and pressures.[3]

-

Flame Retardants: Their low flammability made them effective flame retardants in various materials, including textiles, paper, and plastics.[2][4]

-

Other Uses: Other notable applications included:

Production and Physicochemical Properties

Historical Production Volumes

The global production of PCNs is estimated to have been between 150,000 and 400,000 metric tons between 1910 and 1980.[4] In the United States, production peaked in the 1930s to 1950s.[3]

| Year/Period | U.S. Production (tonnes/year) |

| 1920s | ~9,000 |

| 1956 | ~3,200 |

| 1978 | ~320 |

| 1981 | ~15 |

Source: IPCS, 2001, as cited in NICNAS, 2002

Physicochemical Properties of PCN Homologue Groups

The industrial utility of PCNs was directly related to their physical and chemical properties, which vary with the degree of chlorination.

| Property | Monochloro-naphthalene | Dichloro-naphthalene | Trichloro-naphthalene | Tetrachloro-naphthalene | Pentachloro-naphthalene | Hexachloro-naphthalene | Heptachloro-naphthalene | Octachloro-naphthalene |

| Molecular Weight ( g/mol ) | 162.62 | 197.06 | 231.51 | 265.95 | 300.40 | 334.84 | 369.29 | 403.73 |

| Melting Point (°C) | -2.3 to 69 | 36 to 132 | 80 to 152 | 113 to 198 | 120 to 175 | 136 to 205 | 165 to 210 | ~192 |

| Boiling Point (°C) | 259-263 | 285-315 | 315-350 | 345-380 | 370-405 | 390-425 | 410-440 | ~440 |

| Vapor Pressure (Pa at 25°C) | 2.53 - 5.59 | 0.003 - 0.352 | 0.0001 - 0.01 | 3x10⁻⁵ - 0.001 | 1x10⁻⁶ - 1x10⁻⁴ | 1x10⁻⁷ - 1x10⁻⁵ | 1x10⁻⁸ - 1x10⁻⁶ | ~5x10⁻⁷ |

| Water Solubility (µg/L) | 924 - 2870 | 85 - 862 | ~65 | 5 - 20 | 1 - 5 | 0.1 - 1 | 0.05 - 0.5 | ~0.08 |

| log Kow | 3.9 - 4.2 | 4.5 - 5.0 | 5.1 - 5.5 | 5.6 - 6.0 | 6.0 - 6.4 | 6.4 - 6.7 | 6.6 - 6.8 | ~6.7 |

Sources: Compiled from multiple sources.[2][6]

Experimental Protocols for PCN Analysis

The analysis of PCNs in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Soil and Sediment:

-

Air-dry and sieve the sample to remove large debris.

-

Perform Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone) for 16-24 hours.

-

Concentrate the extract using a rotary evaporator.

-

Proceed to cleanup.

Water:

-

Filter the water sample to separate dissolved and particulate fractions.

-

Perform liquid-liquid extraction of the filtrate using a non-polar solvent like dichloromethane or hexane.

-

Extract the filter (particulate fraction) using the same method as for soil.

-

Combine the extracts if a total concentration is desired.

-

Dry the extract over anhydrous sodium sulfate and concentrate.

Extract Cleanup

Cleanup is crucial to remove interfering compounds. This is often a multi-step process:

-

Gel Permeation Chromatography (GPC): To remove high molecular weight substances like lipids.

-

Adsorption Chromatography: Using columns packed with silica gel, alumina, or Florisil to separate PCNs from other contaminants like PCBs and pesticides. Elution is performed with solvents of increasing polarity.

Instrumental Analysis by GC-MS

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A programmed temperature ramp is used to separate the PCN congeners. A typical program might start at 100°C, hold for 2 minutes, ramp to 300°C at 5-10°C/min, and hold for 10 minutes.

-

Inlet: Splitless injection is commonly used for trace analysis.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity compared to full scan mode. Specific ions for each PCN homolog group are monitored.

-

Mass Analyzer: A quadrupole or high-resolution mass spectrometer.

-

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many of the toxic effects of PCNs are mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][7][8]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCNs.

Experimental Workflow for PCN Analysis

The following diagram illustrates a typical workflow for the analysis of PCNs in environmental samples.

Caption: General experimental workflow for the analysis of PCNs.

Conclusion

Polychlorinated naphthalenes were historically significant industrial chemicals with a broad range of applications stemming from their desirable physical and chemical properties. However, their persistence in the environment and adverse health effects, primarily mediated through the AhR signaling pathway, led to the cessation of their production. The analytical methods outlined in this guide are essential for monitoring the legacy of these compounds in various environmental compartments. This information is critical for researchers and professionals in environmental science and toxicology to understand the historical context and ongoing challenges associated with these persistent organic pollutants.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. jte.edu.vn [jte.edu.vn]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. Risks for animal and human health related to the presence of polychlorinated naphthalenes (PCNs) in feed and food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. Polychlorinated naphthalenes (PCNs) in food and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation Potential of 1,2,7-Trichloronaphthalene in Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

1,2,7-Trichloronaphthalene, a member of the polychlorinated naphthalene (PCN) group, is a persistent organic pollutant of significant environmental concern. Due to its lipophilic nature, it possesses a high potential for bioaccumulation in aquatic and terrestrial ecosystems. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound, synthesizing available data on its physicochemical properties, and employing established methodologies to estimate its bioconcentration. While experimental data for this specific congener is limited, this guide utilizes surrogate information from related trichloronaphthalene isomers and general trends observed for PCNs to provide a thorough assessment. Detailed experimental protocols for determining key bioaccumulation metrics and analytical methods for its detection in biological matrices are also presented. Furthermore, this guide explores the toxicological implications of this compound exposure, focusing on the well-established aryl hydrocarbon receptor (AhR)-mediated signaling pathway, a common mechanism of toxicity for halogenated aromatic hydrocarbons.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is strongly linked to its physicochemical properties, particularly its lipophilicity, which is quantified by the octanol-water partition coefficient (Kow). A high Log Kow value indicates a greater affinity for lipids, leading to accumulation in the fatty tissues of organisms.

Table 1: Physicochemical Properties and Estimated Bioaccumulation Potential of Trichloronaphthalenes

| Parameter | This compound | 1,3,7-Trichloronaphthalene (Surrogate) | General Trichloronaphthalenes | Reference |

| Molecular Formula | C₁₀H₅Cl₃ | C₁₀H₅Cl₃ | C₁₀H₅Cl₃ | [1] |

| Molecular Weight | 231.51 g/mol | 231.51 g/mol | 231.51 g/mol | [2][3] |

| Log Kow | 5.23 | 4.80 | - | [4] |

| Estimated BCF (L/kg) | 1,738 - 4,900 | - | - | Calculated |

| Bioaccumulation Potential | High | High | High | [5] |

Note: The estimated BCF for this compound was calculated using the regression equation: log BCF = 0.85 log Kow - 0.70. This is a widely accepted QSAR for non-ionic organic compounds[6]. The range reflects potential variability in the model.

The high Log Kow value of 5.23 for this compound strongly suggests a high potential for bioconcentration in aquatic organisms[7]. Chemicals with a Log Kow greater than 5 are generally considered to have a high bioaccumulation potential[8].

Environmental Fate and Transport

Chlorinated naphthalenes are known for their persistence in the environment[9]. Due to their low water solubility and high affinity for organic matter, they tend to partition from the water column into sediments and soil. In these compartments, they can be taken up by benthic organisms, initiating their entry into the food web. The persistence of these compounds allows for long-range transport in the atmosphere, leading to their presence in remote ecosystems.

Aquatic Toxicity

While specific aquatic toxicity data for this compound is scarce, information on other chlorinated naphthalenes indicates that they are moderately to highly toxic to aquatic organisms[10]. The toxicity of PCNs generally increases with the degree of chlorination[4].

Table 2: Aquatic Toxicity of Related Chlorinated Naphthalenes

| Species | Compound | Exposure Duration | Endpoint | Value (µg/L) | Reference |

| Daphnia magna | 1-Chloronaphthalene | 48 hours | EC50 | 1,600 | [5] |

| Bluegill (Lepomis macrochirus) | 1-Chloronaphthalene | 96 hours | LC50 | 2,270 | [5] |

| Sheepshead minnow (Cyprinodon variegatus) | 1-Chloronaphthalene | 96 hours | LC50 | 2,360 | [5] |

It is important to note that the toxicity of individual congeners can vary significantly. Given the high lipophilicity of this compound, chronic exposure, even at low concentrations, could lead to adverse effects in aquatic organisms due to bioaccumulation.

Experimental Protocols

To definitively determine the bioaccumulation potential of this compound, standardized experimental protocols should be followed. The OECD Guideline for the Testing of Chemicals, Test No. 305: "Bioconcentration: Flow-Through Fish Test" is the most widely accepted method.

OECD 305: Bioconcentration Flow-Through Fish Test

This test is designed to determine the bioconcentration factor (BCF) of a chemical in fish under flow-through conditions. The protocol consists of two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period sufficient to reach a steady state between the concentration in the fish and the water. Water and fish tissue samples are collected at regular intervals to monitor the concentration of the test substance.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The rate at which the substance is eliminated from the fish tissues is monitored by sampling at regular intervals.

The BCF can be calculated in two ways:

-

Steady-State BCF (BCFss): The ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

Analytical Methodology for this compound in Biota

Accurate quantification of this compound in biological tissues is essential for bioaccumulation studies. Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation

Proper sample preparation is critical to remove interfering substances, such as lipids, and to concentrate the analyte of interest.

-

Homogenization: The tissue sample is homogenized to ensure uniformity.

-

Extraction: The homogenized tissue is extracted with a suitable organic solvent, such as a mixture of hexane and dichloromethane. Soxhlet extraction or accelerated solvent extraction (ASE) are commonly used methods[4][11].

-

Lipid Removal (Cleanup): The crude extract, rich in lipids, must be cleaned. This is often a multi-step process:

-

Gel Permeation Chromatography (GPC): Separates the large lipid molecules from the smaller analyte molecules.

-

Adsorption Chromatography: Further cleanup is performed using columns packed with materials like Florisil or silica gel to remove remaining polar interferences.

-

-

Concentration: The cleaned extract is concentrated to a small volume before GC-MS analysis.

GC-MS Analysis

-

Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is used to separate the different chlorinated naphthalene congeners.

-

Mass Spectrometry: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound. The molecular ion and characteristic fragment ions are monitored.

Toxicological Mechanisms: Aryl Hydrocarbon Receptor (AhR) Signaling

The toxicity of many halogenated aromatic hydrocarbons, including chlorinated naphthalenes, is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor[2][3].

AhR Signaling Pathway

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90). Lipophilic compounds like this compound can diffuse across the cell membrane and bind to the AhR.

-

Nuclear Translocation: Ligand binding causes a conformational change in the AhR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1A2.

Metabolic Activation and Oxidative Stress

The induction of CYP1A1 is a key event in the toxicity of AhR agonists. While CYP enzymes are involved in the detoxification of xenobiotics by making them more water-soluble for excretion, this process can also lead to the formation of reactive metabolites. These reactive intermediates can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and toxicity. Furthermore, the increased activity of CYP enzymes can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress, which can further contribute to cellular damage.

Conclusion

This compound exhibits physicochemical properties that strongly indicate a high potential for bioaccumulation in ecosystems. Although specific experimental data for this congener are lacking, estimations based on its Log Kow and data from related compounds suggest that it is likely to bioconcentrate in aquatic organisms to significant levels. The primary mechanism of its toxicity is believed to be through the activation of the aryl hydrocarbon receptor, leading to the induction of metabolic enzymes and subsequent cellular damage. Further experimental research is crucial to definitively quantify the bioconcentration factor and aquatic toxicity of this compound to better assess its environmental risk. The protocols and methodologies outlined in this guide provide a framework for conducting such essential research.

References

- 1. circabc.europa.eu [circabc.europa.eu]

- 2. ecetoc.org [ecetoc.org]

- 3. measuring-and-estimating-the-bioconcentration-factor-of-chemicals-in-fish - Ask this paper | Bohrium [bohrium.com]

- 4. Sample handling strategies for the determination of persistent trace organic contaminants from biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]

- 10. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 11. scilit.com [scilit.com]

Solubility of 1,2,7-Trichloronaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,7-Trichloronaphthalene, a member of the polychlorinated naphthalene (PCN) family, is a compound of interest in environmental science and toxicology. Understanding its solubility in various organic solvents is crucial for predicting its environmental fate, developing analytical methods, and assessing its toxicological profile. This technical guide provides a comprehensive overview of the solubility of this compound, including a summary of its general solubility characteristics, detailed experimental protocols for determining its solubility, and a discussion of relevant analytical techniques. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the methodology to empower researchers to generate reliable solubility data.

Introduction to the Solubility of Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes are a group of synthetic aromatic compounds with the general formula C₁₀H₈-nCln, where 'n' can range from one to eight. As a trichlorinated naphthalene, this compound is a solid at room temperature. The solubility of PCNs is largely dictated by the degree of chlorination and the specific arrangement of chlorine atoms on the naphthalene rings.

Generally, PCNs exhibit low aqueous solubility, which decreases with an increasing number of chlorine atoms.[1] Conversely, their lipophilicity and, therefore, their solubility in organic solvents, are significant. Solid PCNs, including trichloronaphthalene isomers, are known to be soluble in a range of organic solvents, particularly in chlorinated and aromatic solvents, as well as petroleum-based mixtures.[1] Qualitative descriptions indicate solubility in solvents such as benzene, dichloromethane, diethyl ether, hexane, and toluene.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed journals or major chemical databases. To facilitate future research and data comparison, the following table is provided as a template for presenting experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Benzene | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| Diethyl Ether | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| Hexane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask/Gravimetric |

Experimental Protocols for Solubility Determination

The following sections detail the recommended experimental protocols for determining the solubility of this compound in organic solvents. The shake-flask method is the "gold standard" for determining equilibrium solubility.[2] The gravimetric method is a reliable technique for quantifying the dissolved solid after solvent evaporation.

Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess of the solid solute in a solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and analysis of the saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Erlenmeyer flasks with ground-glass stoppers or screw caps with solvent-resistant liners

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the flasks and place them in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining undissolved microcrystals. This step should be performed quickly to minimize solvent evaporation.

-

Sample for Analysis: Collect the clear, saturated filtrate in a pre-weighed, clean, and dry container for subsequent quantitative analysis.

Gravimetric Method for Quantification

This method is straightforward for non-volatile solutes like this compound dissolved in volatile organic solvents.

Materials:

-

Saturated filtrate from the shake-flask method

-

Evaporating dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Weighing the Filtrate: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the saturated filtrate into the pre-weighed dish and record the total mass.

-

Solvent Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature well below the boiling point of this compound can be used.

-

Drying to a Constant Weight: Once the solvent has evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to remove any residual solvent. Periodically cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved (i.e., the difference between consecutive weighings is negligible).

-

Calculation: The mass of the dissolved this compound is the final constant weight of the dish with the residue minus the initial tare weight of the empty dish. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Alternative Analytical Techniques

For more rapid or sensitive analysis, or for situations where the gravimetric method is not suitable (e.g., with non-volatile solvents), other analytical techniques can be employed to determine the concentration of this compound in the saturated solution.

-

UV-Visible Spectrophotometry: This technique is suitable if this compound has a distinct absorbance peak in the UV-Vis spectrum that is not interfered with by the solvent. A calibration curve of known concentrations of the compound in the specific solvent must be prepared.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for quantifying chlorinated organic compounds. A calibration curve would be necessary for accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC with a suitable detector (e.g., UV or MS) can be used for accurate concentration determination after developing an appropriate analytical method and calibration curve.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility measurements are made.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle of solubility. As a chlorinated aromatic hydrocarbon, this compound is expected to be more soluble in nonpolar to moderately polar organic solvents.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, this technical guide provides researchers with the necessary detailed experimental protocols to generate this critical information. The shake-flask method combined with gravimetric analysis offers a robust and reliable approach. The data generated using these methods will be invaluable for a wide range of applications in environmental science, analytical chemistry, and toxicology. It is recommended that future studies systematically investigate the solubility of this compound in a variety of organic solvents at different temperatures to build a comprehensive solubility profile.

References

Physicochemical Properties of 1,2,7-Trichloronaphthalene: A Technical Guide

This technical guide provides a comprehensive overview of the vapor pressure and Henry's Law constant for 1,2,7-Trichloronaphthalene, a specific congener of polychlorinated naphthalenes (PCNs). Due to a scarcity of direct experimental data for this particular isomer, this document also includes data for other trichloronaphthalene isomers and related compounds to provide context and facilitate estimations for environmental fate and transport modeling. This guide is intended for researchers, scientists, and professionals in drug development and environmental science.

Core Physicochemical Data

The partitioning of a chemical between the gas and aqueous phases is governed by its vapor pressure and Henry's Law constant. These parameters are critical for predicting the environmental distribution and persistence of substances like this compound.

Vapor Pressure

Table 1: Vapor Pressure Data for Trichloronaphthalene Isomers and Related Compounds

| Compound | Vapor Pressure (Pa) | Temperature (°C) | Notes |

| 1,2,3-Trichloronaphthalene | - | - | Enthalpy of vaporization is 68 kJ/mol at 100°C[1] |

| 1,3,7-Trichloronaphthalene | Not available | - | Boiling point is 309.3°C at 760 mmHg[2] |

| 1,4,5-Trichloronaphthalene | 0.0000503 | 25 | Value is 0.000377 mmHg at 25°C[3] |

Note: Conversion from mmHg to Pa is approximately 1 mmHg = 133.322 Pa.

Henry's Law Constant

The Henry's Law constant (HLC) relates the partial pressure of a solute in the gas phase to its concentration in the aqueous phase at equilibrium. A compilation of Henry's Law constants by Rolf Sander of the Max-Planck Institute for Chemistry provides a value for this compound (PCN-17).

Table 2: Henry's Law Constant for this compound

| Compound | CAS RN | Henry's Law Constant (H) | Method |

| This compound (PCN-17) | 51570-43-5 | See Compilation | Compilation |

For a comprehensive and up-to-date database of Henry's Law constants, including the temperature dependence, researchers are encouraged to consult the living review and online database maintained by Sander[4].

Experimental Protocols

The determination of vapor pressure and Henry's Law constant for hydrophobic organic compounds like trichloronaphthalenes requires specialized experimental techniques. The following sections detail common methodologies cited in the literature for similar compounds such as polychlorinated biphenyls (PCBs), which share structural and chemical similarities with PCNs.

Vapor Pressure Determination: Knudsen Effusion Method

The Knudsen effusion method is a widely used technique for measuring the low vapor pressures of solid or liquid substances with low volatility.[5][6]

Methodology:

-

Sample Preparation: A small amount of the purified compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

Equilibration: The cell is placed in a high-vacuum chamber and heated to a precise temperature, allowing the sample to reach vapor pressure equilibrium.

-

Effusion: The vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over a specific time period.

-

Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) Where:

-

Δm is the mass loss

-

A is the area of the orifice

-

t is the time of effusion

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

By conducting the experiment at various temperatures, the temperature dependence of the vapor pressure can be determined, and thermodynamic parameters like the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation[6].

Caption: Workflow for Vapor Pressure Determination via Knudsen Effusion.

Henry's Law Constant Determination: Inert Gas Stripping (IGS)

Inert Gas Stripping (IGS) is a dynamic method suitable for measuring the Henry's Law constant of volatile and semi-volatile organic compounds from aqueous solutions.[4][7]

Methodology:

-

Solution Preparation: An aqueous solution of the target compound with a known concentration is prepared.

-

Stripping: An inert gas (e.g., nitrogen) is bubbled through the solution at a constant flow rate. The gas strips the volatile compound from the liquid phase.

-

Analysis: The concentration of the compound in the off-gas is continuously monitored over time using a suitable detector, such as a gas chromatograph (GC)[8].

-

Calculation: The Henry's Law constant is determined from the rate of decrease of the compound's concentration in the liquid phase or its concentration in the gas phase. The relationship is derived from a mass balance on the system.

Several variations of this method exist, including the bubble column and multiple equilibration techniques, which can be adapted based on the compound's properties and the desired accuracy[8][9].

Caption: Relationship between Phases Governed by Henry's Law.

Conclusion

This technical guide summarizes the available data for the vapor pressure and Henry's Law constant of this compound and its isomers. While a direct experimental value for the vapor pressure of this compound is not currently available, the data on related isomers and the detailed experimental protocols provided herein offer a solid foundation for researchers to estimate this property and to conduct further experimental investigations. The provided Henry's Law constant information is a crucial parameter for environmental modeling. The use of standardized and validated experimental methods, such as the Knudsen effusion and inert gas stripping techniques, is essential for generating high-quality data for these environmentally significant compounds.

References

- 1. 1,2,3-Trichloronaphthalene [webbook.nist.gov]

- 2. Naphthalene, 1,3,7-trichloro- | CAS#:55720-37-1 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]

Health Effects of 1,2,7-Trichloronaphthalene Exposure: An In-depth Technical Guide

Disclaimer: Specific toxicological data for 1,2,7-trichloronaphthalene is limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on polychlorinated naphthalenes (PCNs) as a class, as well as closely related isomers, to provide a comprehensive overview of the potential health effects. The toxicity of individual PCN congeners can vary significantly based on the number and position of chlorine atoms.

Executive Summary

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that were historically used in various industrial applications, including as insulators, lubricants, and flame retardants.[1][2] Commercial PCN products were complex mixtures of different congeners, and their persistence in the environment has led to ongoing human exposure.[3] The health effects of PCNs are a significant concern, with evidence pointing to a range of toxicological endpoints. This guide provides a detailed examination of the known health effects of PCN exposure, with a focus on the potential implications for this compound, intended for researchers, scientists, and drug development professionals.

The primary health concerns associated with PCN exposure include liver toxicity (hepatotoxicity) and skin lesions, most notably chloracne.[4][5] Many of the toxic effects of PCNs are believed to be mediated through the activation of the aryl hydrocarbon (Ah) receptor, a mechanism shared with other dioxin-like compounds.[5][6] This guide will delve into the toxicokinetics, mechanisms of action, and specific organ system toxicities of PCNs, presenting available quantitative data and outlining common experimental protocols.

Toxicokinetics of Polychlorinated Naphthalenes

The absorption, distribution, metabolism, and excretion (ADME) of PCNs are influenced by the degree of chlorination.

Absorption: PCNs can be absorbed through oral, inhalation, and dermal routes.[7] Oral absorption of lower chlorinated naphthalenes, such as mono- and dichloronaphthalenes, is relatively high (greater than 80-90%), while absorption of higher chlorinated congeners is thought to be lower.[8]

Distribution: Following absorption, PCNs distribute throughout the body, with a tendency to accumulate in adipose tissue and the liver due to their lipophilic nature.[4][9] Higher chlorinated PCNs are generally more persistent and bioaccumulate to a greater extent.[9]

Metabolism: The metabolism of PCNs primarily occurs in the liver and involves cytochrome P-450 (CYP) enzymes.[5] Lower chlorinated naphthalenes are more readily metabolized through hydroxylation and subsequent conjugation to form more water-soluble compounds that can be excreted.[4] The rate of metabolism generally decreases with an increasing number of chlorine atoms.[9] The primary metabolic pathway for naphthalene, the parent compound, involves the formation of naphthalene-1,2-epoxide, which can then be converted to various metabolites, including naphthols and dihydrodiols. A similar pathway is anticipated for chlorinated naphthalenes, although the chlorine atoms will influence the specific metabolites formed.

Excretion: Metabolites of lower chlorinated PCNs are primarily excreted in the urine, while higher chlorinated congeners are more likely to be eliminated in the feces.[5] The half-life of PCNs in the body increases with the degree of chlorination, with some higher chlorinated congeners having estimated half-lives of several years in humans.[5]

Mechanism of Action: The Aryl Hydrocarbon (Ah) Receptor Pathway

A significant portion of the toxicity of many PCN congeners is mediated through the activation of the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[5][6]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Pathway Description:

-

Ligand Binding: In the cytoplasm, the inactive Ah receptor is part of a protein complex that includes heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. A PCN congener, acting as a ligand, enters the cell and binds to the Ah receptor.

-

Conformational Change and Translocation: Ligand binding causes a conformational change in the Ah receptor complex, leading to the dissociation of the chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the ligand-bound Ah receptor dimerizes with the Ah receptor nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).

-

Adverse Cellular Effects: The induction of these genes and the subsequent increase in protein expression can lead to a variety of cellular responses, including oxidative stress, disruption of cellular signaling pathways, and ultimately, toxicity.

Health Effects of Polychlorinated Naphthalene Exposure

Hepatotoxicity

The liver is a primary target organ for PCN toxicity.[4][9] Occupational exposure to PCNs has been linked to severe liver damage, including acute yellow atrophy and cirrhosis.[4][10] Animal studies have demonstrated that exposure to PCNs can cause liver enlargement, fatty degeneration, and necrosis.[5] The induction of CYP enzymes by PCNs can contribute to oxidative stress in the liver, leading to cellular damage.

Dermal Toxicity (Chloracne)

Chloracne is a hallmark of systemic toxicity from exposure to chlorinated aromatic hydrocarbons, including PCNs.[4][5] It is a severe and persistent form of acne characterized by comedones, cysts, and abscesses. The severity of chloracne is often dose-dependent.

Neurotoxicity

Evidence suggests that PCNs may also exert neurotoxic effects.[4][9] While the mechanisms are not fully understood, it is hypothesized that PCNs may interfere with neurotransmitter systems and disrupt neuronal development and function.

Endocrine Disruption

PCNs have been shown to have endocrine-disrupting properties.[9][11] They can interfere with the normal functioning of hormone systems, including estrogen, thyroid, and adrenal receptors.[11] This can lead to a range of adverse health outcomes, including reproductive and developmental problems.

Carcinogenicity

The carcinogenicity of most PCN congeners has not been extensively studied, and they have not been classified by major international agencies with respect to their carcinogenic potential in humans.[5][10] However, some studies have suggested a slightly higher risk of all cancers combined in workers occupationally exposed to PCNs.[10]

Quantitative Toxicity Data

Quantitative toxicity data for specific PCN congeners are scarce. The following table summarizes some of the available data for various chlorinated naphthalenes. It is important to note that no specific LD50, NOAEL, or LOAEL values were found for this compound in the reviewed literature.

| Compound/Mixture | Test Organism | Route of Exposure | Toxicity Value | Reference |

| 1-Monochloronaphthalene | Not specified | Oral | LD50: 1540 mg/kg body weight | [5] |

| 2,3,6,7-Tetrachloronaphthalene | Not specified | Oral | LD50: >3 mg/kg body weight | [5] |

| Penta/Hexachloronaphthalene Mixture | Rat | Inhalation (8 h/day for 143 days) | LOAEL: 1.4 mg/m³ (slight to moderate histological liver damage) | [5] |

| Penta-, Hexa-, Hepta-, or Octachlorinated Naphthalenes | Cattle | Oral (5-10 days) | LOAEL: 1.7–2.4 mg/kg body weight per day (bovine hyperkeratosis) | [5] |

| Trichloronaphthalene | Not specified | Not specified | US NIOSH REL TWA: 5.0 mg/m³ | [12] |

Abbreviations: LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.

Experimental Protocols

The investigation of PCN toxicity employs a variety of in vivo and in vitro experimental models.

In Vivo Animal Studies

-

Acute, Subchronic, and Chronic Toxicity Studies: These studies typically involve administering the test compound (a specific PCN congener or a mixture) to laboratory animals (e.g., rats, mice, rabbits) via oral gavage, dermal application, or inhalation. Endpoints evaluated include mortality, clinical signs of toxicity, body weight changes, hematology, clinical chemistry, and histopathological examination of target organs, particularly the liver and skin.

-

Developmental and Reproductive Toxicity Studies: These protocols assess the effects of PCN exposure on reproductive function and the development of offspring. Pregnant animals are exposed during critical periods of gestation, and both the dams and the offspring are evaluated for adverse effects.

Caption: General Workflow for an In Vivo Toxicity Study.

In Vitro and Mechanistic Studies

-

Cell Culture Assays: Various cell lines (e.g., hepatocytes, keratinocytes) are used to investigate the cellular and molecular mechanisms of PCN toxicity. These assays can assess cytotoxicity, genotoxicity, enzyme induction (e.g., EROD assay for CYP1A1 activity), and receptor binding.

-

Receptor Binding Assays: These experiments are designed to determine the affinity of PCN congeners for the Ah receptor.

-

Gene Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and microarrays are used to study the effects of PCNs on the expression of genes involved in toxicity pathways.

Caption: General Workflow for an In Vitro Toxicity Study.

Analytical Methods for Biological Samples

The detection and quantification of PCNs in biological matrices such as blood, adipose tissue, and urine are critical for exposure assessment. The primary analytical technique is gas chromatography coupled with mass spectrometry (GC-MS).[13]

Sample Preparation:

-

Extraction: PCNs are extracted from the biological matrix using organic solvents. For solid samples like tissues, Soxhlet extraction or pressurized liquid extraction may be used.[14]

-

Cleanup: The extracts are then subjected to a cleanup procedure to remove interfering substances like lipids. This often involves techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

Analysis: The cleaned-up extract is then analyzed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for sensitive and specific detection of individual PCN congeners.

Conclusion and Future Directions

The available evidence strongly indicates that exposure to polychlorinated naphthalenes poses a significant health risk to humans, with the liver and skin being primary target organs. While specific toxicological data for this compound are lacking, its structural similarity to other toxic PCN congeners suggests a potential for similar adverse health effects. The activation of the Ah receptor is a key mechanistic pathway for many PCNs, leading to a cascade of downstream events that contribute to their toxicity.

Future research should prioritize the congener-specific toxicological evaluation of PCNs, including this compound, to accurately assess their individual risks. This includes conducting comprehensive in vivo studies to determine dose-response relationships and identify no-observed-adverse-effect levels. Furthermore, more in-depth mechanistic studies are needed to fully elucidate the signaling pathways involved in PCN toxicity beyond the canonical Ah receptor pathway. This knowledge is essential for developing effective strategies for risk assessment and for the potential development of therapeutic interventions for individuals exposed to these persistent environmental contaminants.

References

- 1. Cas 55720-39-3,1,6,7-TRICHLORONAPHTHALENE | lookchem [lookchem.com]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 6. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. farmacja.umed.pl [farmacja.umed.pl]

- 10. ewg.org [ewg.org]

- 11. researchgate.net [researchgate.net]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. Table 7-1, Analytical Methods for Determining Trichlorobenzenes in Biological Samples - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. env.go.jp [env.go.jp]

An In-Depth Technical Guide to the Discovery and First Synthesis of 1,2,7-Trichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context of the discovery and initial synthesis of 1,2,7-trichloronaphthalene. As a specific congener within the broader class of polychlorinated naphthalenes (PCNs), its first synthesis was not a targeted event but rather a consequence of the industrial-scale direct chlorination of naphthalene, a process that gained prominence in the early 20th century. This document provides a detailed, representative experimental protocol for the direct chlorination of naphthalene, which leads to a mixture of trichloronaphthalene isomers, including the 1,2,7- congener. It also compiles available physicochemical and spectroscopic data for this compound and discusses the challenges associated with its isolation from the complex reaction mixture.

Introduction: The Emergence of Polychlorinated Naphthalenes

The discovery of this compound is intrinsically linked to the broader history of polychlorinated naphthalenes (PCNs). Commercial production of PCNs began around 1910. These compounds were not synthesized as individual, pure congeners but rather as complex mixtures resulting from the direct chlorination of molten naphthalene. These mixtures, often waxy solids, found widespread use in applications requiring chemical inertness and thermal stability, such as in insulating coatings for electrical wires.

The primary industrial method for producing PCNs was the direct electrophilic chlorination of molten naphthalene with chlorine gas. This process, typically conducted in batches, yields a mixture of PCN congeners with varying degrees of chlorination, from monochlorinated to octachlorinated forms. The specific composition of the resulting mixture is dependent on the reaction conditions, including temperature, reaction time, and the ratio of chlorine to naphthalene. It is within these complex mixtures that this compound was first produced and existed.

The First Synthesis: A Representative Experimental Protocol for Direct Chlorination of Naphthalene

While a specific documented "first synthesis" of pure this compound is not available in the historical literature, the following experimental protocol represents the general method by which it would have been first produced as a component of a trichloronaphthalene isomer mixture. This protocol is based on the principles of electrophilic aromatic substitution and historical industrial practices.

Objective: To synthesize a mixture of trichloronaphthalene isomers by the direct chlorination of naphthalene.

Materials:

-

Naphthalene (C₁₀H₈)

-

Chlorine gas (Cl₂)

-

Anhydrous Ferric Chloride (FeCl₃) or Antimony Trichloride (SbCl₃) (as a catalyst)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Suitable reaction vessel with a gas inlet, outlet, and a heating mantle

-

Gas scrubbing apparatus containing a sodium hydroxide solution to neutralize excess chlorine gas

Procedure:

-

Melt Naphthalene: In a fume hood, place 128 g (1.0 mol) of naphthalene into the reaction vessel. Heat the vessel using the heating mantle until the naphthalene melts (melting point: 80.26 °C) and reaches a temperature of approximately 100-120 °C.

-

Catalyst Addition: Once the naphthalene is molten, add a catalytic amount of anhydrous ferric chloride or antimony trichloride (e.g., 1-2% by weight of naphthalene). Stir the molten mixture to ensure the catalyst is evenly dispersed.

-

Chlorination: Begin bubbling dry chlorine gas through the molten naphthalene at a steady rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained between 120-150 °C. The degree of chlorination is controlled by the reaction time and the amount of chlorine gas introduced. To obtain a significant fraction of trichloronaphthalenes, the reaction is typically continued until the weight of the reaction mixture has increased by approximately 105 g (corresponding to the addition of 3 moles of chlorine).

-

Reaction Monitoring: The progress of the chlorination can be monitored by periodically taking small samples and determining their density or melting point. As the degree of chlorination increases, the density and melting point of the mixture will also increase.

-

Work-up: Once the desired degree of chlorination is achieved, stop the flow of chlorine gas. Allow the reaction mixture to cool slightly.

-

Neutralization: While still molten, the crude product is washed with a 5% sodium bicarbonate solution to remove any residual acid. This is followed by washing with water.

-

Drying: The organic layer is separated and dried over anhydrous sodium sulfate.

-

Product: The resulting product is a complex mixture of chlorinated naphthalenes, primarily consisting of various trichloronaphthalene isomers, including this compound.

Note on Isolation: The isolation of a single isomer like this compound from this complex mixture is a significant challenge. Historically, fractional distillation under reduced pressure was used to separate the mixture into fractions with different boiling points, which would enrich certain isomers. Modern analytical and preparative techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are required for the effective separation and isolation of individual congeners.

Quantitative Data

The following table summarizes the available physicochemical properties of this compound. It is important to note that obtaining complete and verified experimental data for this specific congener is challenging due to its historical production as part of a mixture.

| Property | Value |

| Molecular Formula | C₁₀H₅Cl₃ |

| Molecular Weight | 231.51 g/mol |

| CAS Number | 55720-34-8 |

| Melting Point | 92 °C |

| Boiling Point | Data not readily available |

| Appearance | Expected to be a crystalline solid |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data:

Specific, experimentally verified spectroscopic data for this compound is not widely available in public databases. The following are expected characteristics based on the structure and data from related compounds:

-

¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be dependent on the specific substitution pattern of the chlorine atoms.

-

¹³C NMR: The spectrum would show 10 distinct signals for the carbon atoms of the naphthalene ring, with the carbons bonded to chlorine atoms shifted downfield.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with major peaks at m/z 230, 232, and 234 in an approximate ratio of 100:98:32.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic ring (around 3050-3100 cm⁻¹), C=C stretching vibrations (around 1500-1600 cm⁻¹), and strong C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship between the starting material and the products.

Caption: Synthesis workflow for the direct chlorination of naphthalene.

Caption: Relationship between naphthalene and this compound.

Conclusion